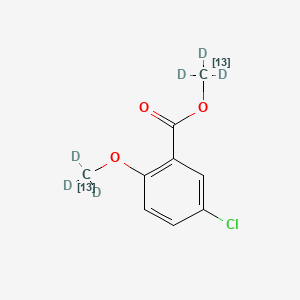![molecular formula C34H22O4 B584481 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate CAS No. 57405-08-0](/img/structure/B584481.png)
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate: is a biochemical compound with the molecular formula C₃₄H₂₂O₄ and a molecular weight of 494.54 g/mol . This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. It is primarily used in research settings to study the metabolic pathways and carcinogenic mechanisms of polycyclic aromatic hydrocarbons .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate typically involves the following steps :
Prévost Reaction: The 7,8 double bond of benzo[a]pyrene is subjected to the Prévost reaction, resulting in the formation of the trans dibenzoate derivative.
Bromination-Dehydrobromination: Introduction of the 9,10 double bond is achieved through a bromination-dehydrobromination procedure.
Hydrolysis: The final step involves hydrolysis to yield the racemic trans-7,8-dihydrodiol.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to its corresponding dihydrodiol form.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Dihydrodiol dehydrogenase (DD) is commonly used to catalyze the oxidation process.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Benzo[a]pyrene-7,8-dione.
Reduction: Corresponding dihydrodiol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Metabolic Pathways: Used to study the metabolic pathways of polycyclic aromatic hydrocarbons.
Carcinogenic Mechanisms: Helps in understanding the carcinogenic mechanisms of benzo[a]pyrene derivatives.
Biology and Medicine:
Cancer Research: Utilized in cancer research to investigate the formation of DNA adducts and mutagenic effects.
Toxicology Studies: Employed in toxicology studies to assess the impact of polycyclic aromatic hydrocarbons on biological systems.
Industry:
Environmental Monitoring: Used in environmental monitoring to track the presence and effects of polycyclic aromatic hydrocarbons.
作用機序
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate involves its metabolic conversion to reactive intermediates . Dihydrodiol dehydrogenase catalyzes the oxidation of the compound to benzo[a]pyrene-7,8-dione . This metabolite can form DNA adducts, leading to mutagenic and carcinogenic effects . The compound primarily targets cytochrome P450 enzymes and other metabolic pathways involved in the detoxification and activation of polycyclic aromatic hydrocarbons .
類似化合物との比較
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-diol: A metabolic precursor with similar carcinogenic potential.
Benzo[a]pyrene-7,8-dione: An oxidation product with mutagenic effects.
Uniqueness: trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate is unique due to its specific structure, which allows it to undergo distinct metabolic transformations leading to highly reactive and mutagenic intermediates . This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis .
特性
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOICHLIKBTTOX-NYDCQLBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)



